![molecular formula C10H10N4O2 B1433447 Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate CAS No. 1643861-98-6](/img/structure/B1433447.png)
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Overview
Description
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a chemical compound that belongs to the class of tetrazole-containing compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Material Chemistry
Tetrazoles, including Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate, are known for their electron-donating and electron-withdrawing properties, which make them valuable in material chemistry. Their planar structure aids in the stabilization of electrostatic repulsion, beneficial for creating materials with specific electronic properties .
Medicinal Chemistry
In medicinal chemistry, tetrazoles serve as nonclassical bioisosteres of carboxylic acids. Their similar pKa values allow for the design of drug molecules that can more easily penetrate cell membranes due to increased lipid solubility, enhancing drug efficacy .
Antibacterial Applications
The antibacterial activity of tetrazole derivatives is significant. They are utilized in the development of new antibacterial agents, targeting a range of bacterial strains by disrupting cell wall synthesis or protein production .
Antifungal Applications
Similar to their antibacterial properties, tetrazoles exhibit antifungal activities. They can be formulated into compounds that inhibit the growth of various fungi, which is crucial for treating fungal infections .
Analgesic and Anti-inflammatory Applications
Tetrazoles have been found to possess analgesic and anti-inflammatory properties. This makes them candidates for the development of pain relief medications and anti-inflammatory drugs .
Antitumor Applications
The structure of tetrazoles allows for interaction with biological targets in cancer cells. Researchers are exploring tetrazoles for their potential use in antitumor drugs, aiming to inhibit cancer cell proliferation .
Antihypertensive Applications
Due to their ability to modulate biological pathways, tetrazoles are being studied for their use in antihypertensive drugs. They may help in managing blood pressure by affecting vascular smooth muscle function .
Mechanism of Action
Target of Action
They can interact with biological targets such as enzymes or receptors through hydrogen bonding .
Mode of Action
Tetrazole derivatives are known to act as inhibitors or activators of certain enzymes, and they can also interact with various receptors .
Biochemical Pathways
Without specific information on “Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate”, it’s difficult to determine the exact biochemical pathways it might affect. Tetrazole derivatives are involved in a wide range of biochemical processes, depending on their specific structures and targets .
Pharmacokinetics
Esters like benzoate esters are often used in drug design to improve the drug’s solubility and absorption .
Action Environment
The action, efficacy, and stability of “Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the stability of ester bonds like the one in benzoate can be affected by pH and the presence of esterases .
properties
IUPAC Name |
methyl 4-(tetrazol-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)9-4-2-8(3-5-9)6-14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPHTIPALHMXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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